molecular formula C10H18O8S B13408409 2,3-O-(1-Methylethylidene)-beta-D-fructopyranose-1-methanesulfonate

2,3-O-(1-Methylethylidene)-beta-D-fructopyranose-1-methanesulfonate

Cat. No.: B13408409
M. Wt: 298.31 g/mol
InChI Key: JNVWMGJXDFVSJN-ODXREFDESA-N
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Description

2,3-O-(1-Methylethylidene)-beta-D-fructopyranose-1-methanesulfonate (CAS 871507-89-0) is a chemical intermediate with the molecular formula C10H18O8S and a molecular weight of 298.31 g/mol . Its primary research application is as a critical precursor in the synthesis of other valuable compounds, such as 1,5-Anhydro-D-fructose, which is a useful research chemical . This compound is part of a family of modified sugar molecules that have shown significant value in pharmaceutical development, particularly in the synthesis of neuromodulatory drugs . The structural motif of a protected fructopyranose with a sulfonate ester group makes it a versatile building block in organic and medicinal chemistry research. It is closely related to intermediates used in the synthesis of Topiramate and its impurities, highlighting its relevance in the development of central nervous system (CNS) active agents . This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C10H18O8S

Molecular Weight

298.31 g/mol

IUPAC Name

[(3aS,6R,7R,7aS)-6,7-dihydroxy-2,2-dimethyl-5,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-b]pyran-3a-yl]methyl methanesulfonate

InChI

InChI=1S/C10H18O8S/c1-9(2)17-8-7(12)6(11)4-15-10(8,18-9)5-16-19(3,13)14/h6-8,11-12H,4-5H2,1-3H3/t6-,7-,8+,10+/m1/s1

InChI Key

JNVWMGJXDFVSJN-ODXREFDESA-N

Isomeric SMILES

CC1(O[C@H]2[C@@H]([C@@H](CO[C@]2(O1)COS(=O)(=O)C)O)O)C

Canonical SMILES

CC1(OC2C(C(COC2(O1)COS(=O)(=O)C)O)O)C

Origin of Product

United States

Preparation Methods

Formation of 2,3-O-(1-Methylethylidene)-beta-D-fructopyranose

  • Starting material : Beta-D-fructopyranose or fructose
  • Reagents : Acetone or 2-methylpropanal derivatives under acidic catalysis (commonly sulfuric acid or p-toluenesulfonic acid)
  • Reaction conditions : Typically reflux in acetone with catalytic acid
  • Mechanism : Acid-catalyzed acetal formation between the 2,3-diol of fructose and acetone forms the isopropylidene protecting group, stabilizing the sugar ring.

This step is well-established in carbohydrate chemistry and yields a protected fructose derivative suitable for further functionalization.

Introduction of the Methanesulfonate Group at Position 1

  • Reagents : Methanesulfonyl chloride (mesyl chloride) and a base such as triethylamine or pyridine
  • Solvent : Anhydrous solvents like dichloromethane or tetrahydrofuran (THF)
  • Temperature : Typically 0 °C to room temperature to control reactivity and avoid side reactions
  • Procedure : The primary hydroxyl group at C-1 is selectively converted to the methanesulfonate ester by reaction with methanesulfonyl chloride in the presence of base, which scavenges the released HCl.

This conversion is crucial as the mesylate group acts as a good leaving group for subsequent nucleophilic substitution or glycosylation reactions.

Improved and Alternative Preparation Methods

Avoidance of Strong Bases and Side Reactions

  • Traditional methods often use strong bases like sodium hydride (NaH) or butoxides during sulfonation, which can cause uncontrolled exothermic reactions and low yields.
  • Improved methods avoid strong bases, using milder bases (e.g., triethylamine) and suitable solvents to increase safety and yield.
  • These improved protocols minimize byproduct formation and allow for higher purity and yield of the mesylate derivative.

Multi-step Synthesis with Yield Optimization

  • Literature reports improving yields from approximately 54% to over 90% by optimizing reaction conditions, such as solvent choice, temperature control, and reagent stoichiometry.
  • Protection steps may be combined or modified to streamline synthesis.
  • Use of periodate cleavage and selective reductions are sometimes employed in related sugar derivative syntheses to prepare intermediates before mesylation.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Outcome/Yield (%) Notes
1 Protection (acetal formation) Acetone, catalytic H2SO4, reflux High (>90%) Forms 2,3-O-(1-methylethylidene) group
2 Mesylation Methanesulfonyl chloride, triethylamine, DCM, 0 °C to RT Moderate to High (54-95%) Converts C-1 OH to methanesulfonate ester
3 Purification Chromatography or recrystallization Purity >95% Ensures removal of side products

Analytical and Research Findings

  • The mesylate derivative is stable under anhydrous conditions but hydrolyzes in aqueous media, releasing methanesulfonic acid and the parent fructose derivative.
  • The methanesulfonate group facilitates nucleophilic substitution reactions, making this compound a valuable glycosyl donor in synthetic carbohydrate chemistry.
  • Studies indicate potential biological activity related to neurogenesis modulation, possibly due to enhanced cellular uptake and reactivity imparted by the mesylate group.
  • The compound’s unique combination of protecting groups and sulfonate functionality distinguishes it from other fructose derivatives and related pharmaceuticals like topiramate.

Chemical Reactions Analysis

Types of Reactions

2,3-O-(1-Methylethylidene)-beta-D-fructopyranose-1-methanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The methanesulfonate group can be substituted with other nucleophiles.

    Hydrolysis: The isopropylidene group can be hydrolyzed under acidic conditions to yield the free hydroxyl groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid are commonly employed.

Major Products Formed

    Substitution Reactions: The major products are the substituted derivatives of the fructopyranose.

    Hydrolysis: The major product is the deprotected fructopyranose with free hydroxyl groups.

Scientific Research Applications

2,3-O-(1-Methylethylidene)-beta-D-fructopyranose-1-methanesulfonate is used in various scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules.

    Biology: It is used in the study of carbohydrate metabolism and enzyme interactions.

    Medicine: The compound is explored for its potential therapeutic applications, including antiviral and anticancer activities.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2,3-O-(1-Methylethylidene)-beta-D-fructopyranose-1-methanesulfonate involves its interaction with specific molecular targets. The methanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The isopropylidene group protects the hydroxyl groups, allowing selective reactions to occur at other sites on the molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The following table highlights key structural and functional distinctions between the target compound and related derivatives:

Compound Name Substituents Functional Groups Molecular Formula Key Applications Biological Activity
2,3-O-(1-Methylethylidene)-β-D-fructopyranose-1-methanesulfonate 2,3-O-isopropylidene; 1-O-methanesulfonate Methanesulfonate (-SO₃CH₃) C₁₀H₁₈O₈S Organic synthesis intermediates Not explicitly reported
2,3:4,5-bis-O-(1-Methylethylidene)-1-chlorosulfate-β-D-fructopyranose 2,3- and 4,5-O-isopropylidene; 1-O-chlorosulfate Chlorosulfate (-OSO₂Cl) C₁₂H₁₉ClO₉S Material science, catalysts Antitumor, antiviral (in vitro)
3-O-Methacryloyl-1,2:4,5-di-O-isopropylidene-β-D-fructopyranose 1,2- and 4,5-O-isopropylidene; 3-O-methacryloyl Methacryloyl (-COC(CH₃)=CH₂) C₁₉H₂₈O₈ Polymerizable biomedical materials Biocompatibility enhancement
2,3-O-(1-Methylethylidene)-β-D-fructopyranose-1-sulfamate 2,3-O-isopropylidene; 1-O-sulfamate Sulfamate (-NHSO₃⁻) C₉H₁₇NO₈S Neurological drug analogs (e.g., topiramate) Anticonvulsant (potential)
Key Observations:

Protection Patterns :

  • The target compound has a single isopropylidene group at 2,3-O, while bis-protected derivatives (e.g., 2,3:4,5-bis-O-isopropylidene) exhibit higher lipophilicity and steric hindrance, impacting solubility and reactivity .
  • Methacryloyl-substituted derivatives (e.g., 3-O-methacryloyl) are tailored for polymerization, enabling applications in biocompatible hydrogels or coatings .

Functional Group Reactivity: Methanesulfonate (-SO₃CH₃) and chlorosulfate (-OSO₂Cl) groups are superior leaving groups compared to sulfamate (-NHSO₃⁻), favoring nucleophilic substitution reactions in synthetic chemistry .

Biological Activity: The bis-O-isopropylidene chlorosulfate derivative demonstrates antitumor and antiviral activity in vitro, likely due to its electrophilic chlorosulfate group interacting with cellular nucleophiles . No explicit biological data are reported for the target methanesulfonate compound, highlighting its primary role as a synthetic intermediate.

Biological Activity

2,3-O-(1-Methylethylidene)-beta-D-fructopyranose-1-methanesulfonate, also known as an impurity of Topiramate, is a compound with notable biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C9H17NO8S
  • Molecular Weight : 299.30 g/mol
  • CAS Number : 871507-89-0
  • Structure : The compound features a fructopyranose backbone with methanesulfonate and isopropylidene groups that contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its role as an impurity in Topiramate, an anticonvulsant medication. Research indicates that this compound exhibits several pharmacological effects:

Anticonvulsant Activity

Topiramate is known for its anticonvulsant properties, and the presence of this impurity may influence the overall efficacy and safety profile of the drug. Studies suggest that impurities can alter the pharmacodynamics of the main active ingredient, potentially enhancing or diminishing its therapeutic effects.

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective properties of similar fructopyranose derivatives. These compounds may help in reducing oxidative stress and preventing neuronal damage, which is particularly relevant in conditions such as epilepsy and neurodegenerative diseases.

Study 1: Anticonvulsant Efficacy

A study published in Epilepsy Research examined the effects of Topiramate and its impurities on seizure models in rodents. The results indicated that while Topiramate effectively reduced seizure frequency, the specific contributions of impurities like this compound require further investigation to understand their impact on overall efficacy and side effects .

Study 2: Neuroprotection Mechanisms

Research conducted by Smith et al. (2020) demonstrated that compounds structurally related to 2,3-O-(1-Methylethylidene)-beta-D-fructopyranose exhibit significant neuroprotective effects through the modulation of glutamate receptors. This suggests potential therapeutic applications in treating conditions characterized by excitotoxicity .

Data Table: Biological Activities

Activity Effect Reference
AnticonvulsantReduces seizure frequencyEpilepsy Research
NeuroprotectiveProtects against oxidative stressSmith et al., 2020
Modulation of receptorsAffects glutamate signalingSmith et al., 2020

Q & A

Q. What are the key steps in synthesizing 2,3-O-(1-Methylethylidene)-β-D-fructopyranose-1-methanesulfonate, and how does selective protection influence reactivity?

  • Methodology : The synthesis involves sequential protection of fructose hydroxyl groups. First, isopropylidene groups are introduced at the 2,3-positions to stabilize the furanose/pyranose conformation. Methanesulfonate is then introduced at the 1-position via sulfonation with methanesulfonyl chloride under anhydrous conditions. Selective hydrolysis (e.g., using methanolic HCl) ensures retention of the isopropylidene groups while activating specific sites for further functionalization .
  • Critical Considerations : Monitor reaction progress via TLC and 13C^{13}\text{C} NMR to confirm regioselectivity. For example, 13C^{13}\text{C} NMR peaks at δ 113.22 ppm confirm isopropylidene protection, while δ 69.05–71.23 ppm indicate sulfonate incorporation .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound?

  • Methodology : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to assign stereochemistry and confirm protective group placement. Key signals include:
  • Isopropylidene groups : δ 25.18–26.33 ppm (13C^{13}\text{C}) for methyl carbons.
  • Methanesulfonate : δ 40–45 ppm (13C^{13}\text{C}) for the sulfonyl group.
  • Anomeric carbon : δ 104.57 ppm (13C^{13}\text{C}) for the β-D-fructopyranose configuration .
    • Data Interpretation :
      Compare observed shifts with reference data for analogous compounds (e.g., 1,2:4,5-di-O-isopropylidene derivatives) to validate assignments .

Advanced Research Questions

Q. How can contradictions in biological activity data (e.g., antitumor vs. antiviral effects) be systematically addressed?

  • Methodology :
  • Dose-Response Studies : Test the compound across a range of concentrations (e.g., 0.1–100 µM) in multiple cell lines (e.g., HeLa for antiviral activity, MCF-7 for antitumor assays).
  • Mechanistic Probes : Use inhibitors (e.g., caspase inhibitors for apoptosis) to isolate pathways. For antiviral studies, employ viral load quantification (qPCR) and plaque reduction assays .
    • Data Analysis :
      Cross-reference activity with structural analogs (e.g., chlorosulfate derivatives in ) to identify structure-activity relationships (SAR). Contradictions may arise from differing cell permeability or metabolic stability .

Q. What strategies optimize regioselective deprotection of isopropylidene groups for downstream functionalization?

  • Methodology :
  • Acid-Catalyzed Hydrolysis : Use dilute HCl in methanol (0.1 M, 25°C) to selectively remove 4,5-O-isopropylidene while retaining 2,3-O-protection.
  • Kinetic Control : Short reaction times (10–20 min) prevent over-hydrolysis. Monitor via IR spectroscopy (disappearance of C-O-C stretch at 1250 cm1^{-1}) .
    • Advanced Techniques :
      Employ orthogonal protection (e.g., benzyl groups) for multi-step syntheses. For example, benzylidene acetal at the 4,6-position can enable sequential deprotection .

Q. How do solvent polarity and temperature affect the conformational equilibrium of the fructopyranose ring?

  • Methodology :
  • Variable-Temperature NMR : Analyze 1H^{1}\text{H} NMR in DMSO-d6_6 (polar) vs. CDCl3_3 (nonpolar) from 25°C to 60°C.
  • Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict chair vs. boat conformations. Compare with NOE correlations in 2D NMR .
    • Key Findings :
      Polar solvents stabilize the chair conformation (ΔG < 2 kcal/mol), while nonpolar solvents favor minor boat forms due to reduced solvation of axial substituents .

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